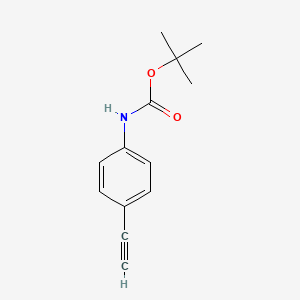

Tert-butyl (4-ethynylphenyl)carbamate

概要

説明

Tert-butyl (4-ethynylphenyl)carbamate: is a chemical compound with the molecular formula C13H15NO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is often used in various chemical reactions and research applications due to its unique structure and properties.

準備方法

Synthetic Routes and Reaction Conditions:

Palladium-Catalyzed Synthesis: One common method involves the use of tert-butyl carbamate in a palladium-catalyzed synthesis.

Copper-Catalyzed Three-Component Coupling: Another method involves a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides.

Industrial Production Methods: While specific industrial production methods for tert-butyl (4-ethynylphenyl)carbamate are not widely documented, the above synthetic routes can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

化学反応の分析

Types of Reactions:

Substitution Reactions: Tert-butyl (4-ethynylphenyl)carbamate can undergo substitution reactions, particularly in the presence of palladium or copper catalysts.

Deprotection Reactions: The Boc (tert-butoxycarbonyl) group can be removed under acidic conditions, leading to the formation of the free amine.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Copper Catalysts: Used in three-component coupling reactions.

Acidic Conditions: Used for Boc deprotection.

Major Products:

Free Amine: Formed from Boc deprotection.

Substituted Phenyl Derivatives: Formed from substitution reactions.

科学的研究の応用

Chemistry:

Synthesis of Complex Organic Compounds: Tert-butyl (4-ethynylphenyl)carbamate is used in the synthesis of indoles and other complex organic molecules.

Biology and Medicine:

Structure-Activity Relationship Studies: It is used in studies exploring the modification of its structure to enhance biological activity, particularly as chloride channel blockers.

Intermediate in Drug Synthesis: It serves as a key intermediate in the synthesis of various bioactive compounds.

Industry:

Pesticide Development: The compound’s structure has been utilized in the synthesis of insecticidal compounds.

作用機序

The mechanism by which tert-butyl (4-ethynylphenyl)carbamate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a chloride channel blocker, affecting ion transport across cell membranes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Tert-butyl carbamate: Shares the tert-butyl carbamate group but lacks the ethynylphenyl moiety.

Ethyl (4-aminophenyl)carbamate: Similar structure but with an ethyl group instead of tert-butyl.

Uniqueness: Tert-butyl (4-ethynylphenyl)carbamate is unique due to its ethynylphenyl group, which imparts distinct reactivity and applications, particularly in polymerization reactions and the synthesis of complex organic molecules.

生物活性

Tert-butyl (4-ethynylphenyl)carbamate is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, drawing from various research studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-ethynylaniline with tert-butyl chloroformate in the presence of a base. This method allows for the efficient formation of the carbamate linkage, which is crucial for its biological activity. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Anti-inflammatory Activity

Research indicates that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. In one study, compounds similar to this compound were evaluated for their ability to inhibit inflammation in a carrageenan-induced rat paw edema model. The results showed that these compounds could reduce inflammation effectively, with inhibition rates ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

| Compound | Inhibition Rate (%) | Standard Drug Comparison |

|---|---|---|

| This compound | 39 - 54 | Indomethacin |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. A study demonstrated that this compound could inhibit amyloid beta aggregation, a key factor in Alzheimer’s disease pathology. It was found to act as both a β-secretase and acetylcholinesterase inhibitor, suggesting its potential role in preventing cognitive decline associated with Alzheimer's disease .

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity against pancreatic cancer cells, indicating its potential as an anticancer agent. The median inhibitory concentration (IC50) values were determined, showing promising results compared to existing chemotherapeutic agents .

Case Studies

- Neuroprotection in Alzheimer's Models : In vitro studies using astrocytes treated with amyloid beta showed that this compound reduced cell death by approximately 20%, highlighting its neuroprotective properties despite limited efficacy in vivo when compared to established treatments like galantamine .

- Anti-inflammatory Effects : In a model assessing inflammation via carrageenan-induced edema, derivatives of tert-butyl carbamates demonstrated significant reductions in paw swelling, showcasing their potential therapeutic application in inflammatory diseases .

特性

IUPAC Name |

tert-butyl N-(4-ethynylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJXAIOPBAMFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。